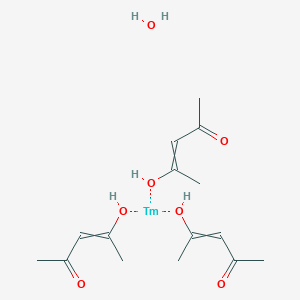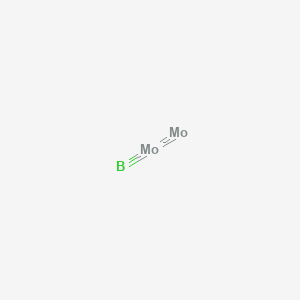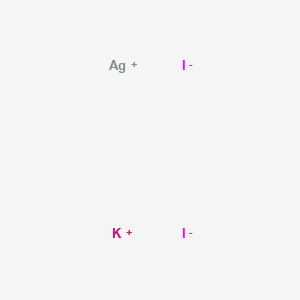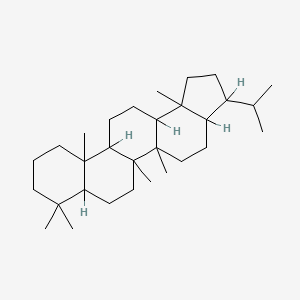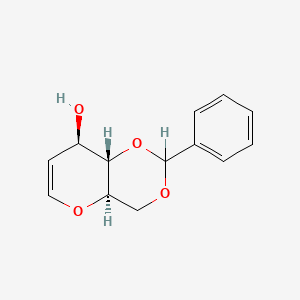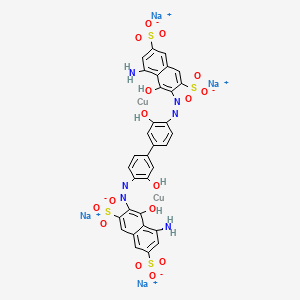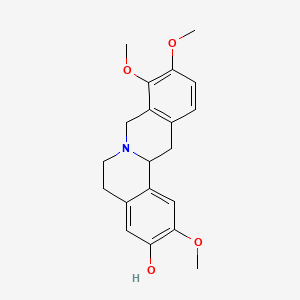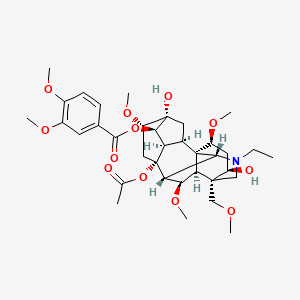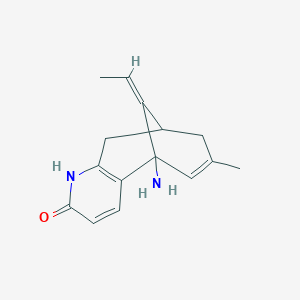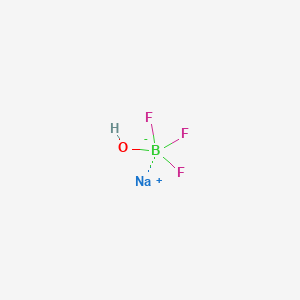
CADMIUM STANNATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Cadmium stannate is synthesized through several methods, including sintering of oxides, chemical co-precipitation, and high-temperature, high-pressure procedures. Kurbanov et al. (1986) synthesized cadmium stannate by sintering the oxides, analyzing the product through chemical dissolution and X-ray studies to confirm the formation of cadmium stannate (Kurbanov, Amirdzhanova, Movsum-zade, & Panakh-zade, 1986). Sidorak, Ivanov, and Shubin (2011) utilized the coprecipitation method, employing tin (IV) chloride and cadmium acetate as precursors, to synthesize cadmium meta- and orthostannate, further analyzed by TGA/DSC, XRD, and SEM to confirm the formation under soft thermal treatment conditions (Sidorak, Ivanov, & Shubin, 2011).
Molecular Structure Analysis
The molecular structure of cadmium stannate has been identified as crystallizing in both the orthorhombic and cubic systems. Siegel (1978) found that bulk cadmium stannate normally crystallizes in the orthorhombic system but can adopt a cubic system, indicative of a spinel structure, when obtained from sputtered thin films or high-temperature, high-pressure conditions (Siegel, 1978).
Chemical Reactions and Properties
Cadmium stannate's formation from cadmium and tin oxides in closed vessels was studied over a temperature range by Golestani-Fard et al. (1983), who utilized thermal analysis, X-ray powder diffraction, and electron spectroscopy to identify suitable reaction conditions for the formation of either CdSnO3 or Cd2SnO4 in monophase form. This study also indicated cadmium stannates' resistance to atmospheric carbonation or hydration (Golestani-Fard, Hashemi, MacKenzie, & Hogarth, 1983).
Physical Properties Analysis
The physical properties of cadmium stannate, such as electrical and dielectric properties, have been explored in depth. Sawant et al. (2009) studied the effect of calcining temperature on these properties, finding significant influences on phase, microstructure, morphological, and electrical properties, indicating a conversion of crystal structure from rhombohedral to spinel cubic with varying calcining temperatures (Sawant, Shinde, Deokate, Bhosale, Chougule, & Rajpure, 2009).
Chemical Properties Analysis
Cadmium stannate exhibits significant resistance to atmospheric carbonation and hydration, as demonstrated by electron spectroscopy studies. Its formation is unaffected by the presence of carbonate and suboxide impurities in commercial cadmium oxide, indicating a high degree of chemical stability (Golestani-Fard et al., 1983).
Safety And Hazards
Zukünftige Richtungen
The study provides a simple route for the synthesis of ideal Cadmium Stannate photoanodes which can be further extended to doping engineering and non-noble metal cocatalyst deposition . The future perspectives of Cadmium Stannate also include genetic engineering, bioelectrochemical system, microbial aggregates, and biosorption of cadmium by algae .
Eigenschaften
CAS-Nummer |
12185-56-7 |
|---|---|
Produktname |
CADMIUM STANNATE |
Molekularformel |
CdO3Sn |
Molekulargewicht |
279.12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



